molecular formula C10H10Cl2N2O4 B14745051 2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate CAS No. 6294-81-1

2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate

Cat. No.: B14745051
CAS No.: 6294-81-1
M. Wt: 293.10 g/mol
InChI Key: OJHQCZWGAHYHNX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a carbamoylcarbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with isocyanic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dichlorophenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(o-tolyl)carbamate

Uniqueness

Compared to similar compounds, 2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate exhibits unique reactivity and bioactivity due to the presence of the carbamoylcarbamate group. This functional group enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6294-81-1

Molecular Formula

C10H10Cl2N2O4

Molecular Weight

293.10 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl N-carbamoylcarbamate

InChI

InChI=1S/C10H10Cl2N2O4/c11-6-1-2-8(7(12)5-6)17-3-4-18-10(16)14-9(13)15/h1-2,5H,3-4H2,(H3,13,14,15,16)

InChI Key

OJHQCZWGAHYHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)NC(=O)N

Origin of Product

United States

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